molecular formula C19H22N2O3S B2610968 3,5-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide CAS No. 942007-11-6

3,5-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide

Cat. No. B2610968
CAS RN: 942007-11-6
M. Wt: 358.46
InChI Key: IDDUDJYJDKFCNB-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups including a benzamide, a sulfonamide, and a dihydroquinoline. Benzamides and sulfonamides are classes of compounds that have a wide range of biological activities and are used in many pharmaceutical drugs. Dihydroquinoline is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzamide and sulfonamide groups would likely contribute to the compound’s polarity and could influence its reactivity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzamide group could undergo hydrolysis to form a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar functional groups like sulfonamide and benzamide could make the compound soluble in polar solvents .

Scientific Research Applications

Synthetic Methodologies

The development of novel synthetic methodologies involving quinoline derivatives, such as the efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, highlights innovative approaches in organic synthesis. The copper(II)-catalyzed remote sulfonylation utilizing stable sodium sulfinates as sulfide sources represents a less odorous and environmentally friendly method for generating benzamide derivatives with potential applications in diverse synthetic pathways (Xia et al., 2016).

Medicinal Chemistry and Drug Discovery

Quinoline and benzamide derivatives have been explored for their potential in drug discovery, particularly in the search for antimalarial and anticancer agents. Theoretical investigations and molecular docking studies of some antimalarial sulfonamides against COVID-19 demonstrate the versatility of these compounds in addressing global health challenges. The sulphonamides examined showed promising antimalarial activity and favorable ADMET properties, indicating their potential as drug candidates (Fahim & Ismael, 2021).

Materials Science

In the realm of materials science, quinoline and benzamide derivatives have been utilized in the synthesis of novel materials. For instance, the synthesis of soluble and thermally stable polyimides from diamines and various dianhydrides, featuring pendent quinoline groups, exemplifies the integration of these compounds into advanced materials. These polyimides exhibited excellent solubility, high glass transition temperatures, and thermal stability, making them suitable for applications requiring durable polymeric materials (Ghaemy & Bazzar, 2011).

properties

IUPAC Name

3,5-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-13-9-14(2)11-16(10-13)19(22)20-17-6-7-18-15(12-17)5-4-8-21(18)25(3,23)24/h6-7,9-12H,4-5,8H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDUDJYJDKFCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide

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